molecular formula C10H8ClN5 B12947835 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine CAS No. 1940180-18-6

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B12947835
CAS No.: 1940180-18-6
M. Wt: 233.66 g/mol
InChI Key: NDFBBDUBZDNHGS-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions to form the desired pyrazolo[1,5-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This combination imparts unique electronic properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

1940180-18-6

Molecular Formula

C10H8ClN5

Molecular Weight

233.66 g/mol

IUPAC Name

4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H8ClN5/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8/h2-6H,1H3

InChI Key

NDFBBDUBZDNHGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl

Origin of Product

United States

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